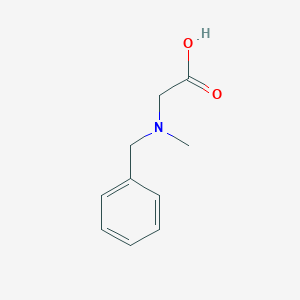

N-benzyl-N-methylglycine

Overview

Description

N-benzyl-N-methylglycine is a tertiary benzylamine . It is also known as N-methylglycine, or monomethylglycine, and is a metabolite of glycine . It shares properties with both glycine and D-serine, though its effects are weaker .

Synthesis Analysis

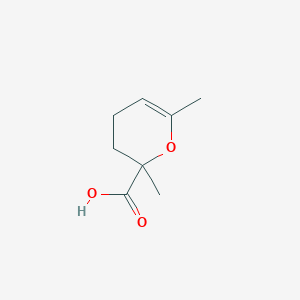

The synthesis of N-benzyl-N-methylglycine involves various methods. For instance, it can be synthesized from chloroacetic acid and methylamine . Additionally, procedures have been developed for the condensation of aldehydes with ethyl N-benzyl-N-methylglycinate .Molecular Structure Analysis

The molecular structure of N-benzyl-N-methylglycine is similar to that of glycine, with a secondary amine in place of the primary amine . It exists at neutral pH as the zwitterion .Chemical Reactions Analysis

N-benzyl-N-methylglycine undergoes various chemical reactions. For example, it has been reported to participate in Aldol reactions . It also plays a role in the metabolism of choline to glycine .Physical And Chemical Properties Analysis

N-benzyl-N-methylglycine is a white, water-soluble powder . It has a molecular weight of 215.68 .Scientific Research Applications

1. Role in Nonketotic Hyperglycinemia Treatment

N-benzyl-N-methylglycine, in the form of benzoate, has been studied for its efficacy in treating nonketotic hyperglycinemia (NKH). In patients with NKH, benzoate was found to significantly reduce plasma glycine concentrations and demonstrate potential as an anticonvulsant. However, its effectiveness was variable, with some patients showing improvements in seizures and developmental progress, while others did not respond uniformly (Hamosh et al., 1998; Hamosh et al., 1992; Boneh et al., 1996; Alemzadeh et al., 1996).

2. Utility in Toxicology and Cancer Research

In toxicology and cancer research, the roles of N-methylated glycine derivatives like sarcosine have been explored. Glycine N-methyltransferase (GNMT) is involved in the production of sarcosine and plays a crucial role in methionine metabolism and DNA adducts formation inhibition. GNMT's implication in diseases like liver cancer and its interaction with cholesterol trafficking has been a significant area of research (Yen et al., 2013; Luka et al., 2001).

3. Role in Psychiatric Disorder Treatment

N-Methylglycine (sarcosine) has been studied for its potential therapeutic effects in treating schizophrenia. Sarcosine, as an endogenous antagonist of glycine transporter-1, showed significant improvement in the symptoms of schizophrenia when used alongside antipsychotics (Tsai et al., 2004).

4. Application in Organic Chemistry and Material Science

N-benzyl-N-methylglycine derivatives have been utilized in organic chemistry and material science. For instance, their use as surfactants in improving flow and pour point in petroleum products and the synthesis of novel organic compounds and materials like fullerodendrimers, which display unique crystalline phases, has been a subject of study (Mehbad, 2017; Lenoble et al., 2006).

Mechanism of Action

Target of Action

N-Benzyl-N-methylglycine, also known as sarcosine, is a derivative of the amino acid glycine . It primarily targets the enzyme sarcosine dehydrogenase, which metabolizes sarcosine to glycine . It also interacts with wax particles in petroleum products, inhibiting their growth and altering their crystal habits .

Mode of Action

Sarcosine interacts with its targets through adsorption. In the case of wax particles, the adsorption of sarcosine on the surface inhibits their growth and alters the crystal habits through micelle core . In the biological context, sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase .

Biochemical Pathways

Sarcosine plays a role in the synthesis and degradation of glycine, a crucial amino acid. It is an intermediate and byproduct in these processes . Sarcosine is also formed via the metabolism of nutrients such as choline and methionine, which both contain methyl groups used in a wide range of biochemical reactions .

Pharmacokinetics

Glycine is known to be rapidly degraded, which could influence the bioavailability of sarcosine .

Result of Action

The action of sarcosine results in the formation of glycine, an important constituent of proteins. Glycine plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine . In the context of petroleum products, the action of sarcosine results in a multilayer, more isotropic wax crystal .

Action Environment

The action of N-Benzyl-N-methylglycine is influenced by environmental factors. For instance, in petroleum products, the efficiency of sarcosine in depressing the pour point is related to its surface properties, which depend on its hydrocarbon chain length . In biological systems, the action of sarcosine may be influenced by factors such as pH and the presence of other metabolites .

properties

IUPAC Name |

2-[benzyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKZHAPLKMRAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306809 | |

| Record name | N-benzyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methylglycine | |

CAS RN |

37429-48-4 | |

| Record name | 37429-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

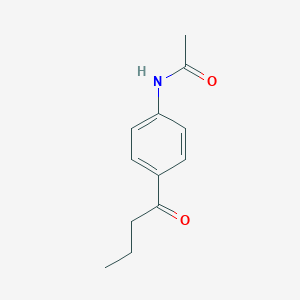

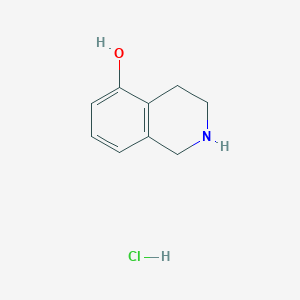

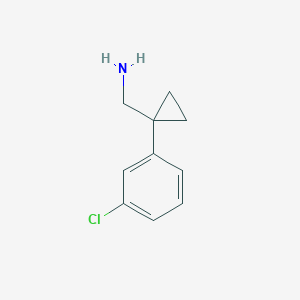

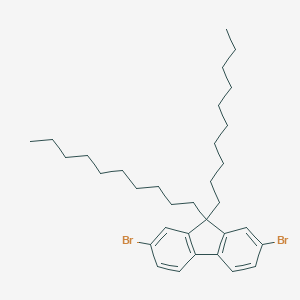

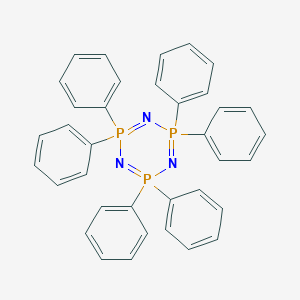

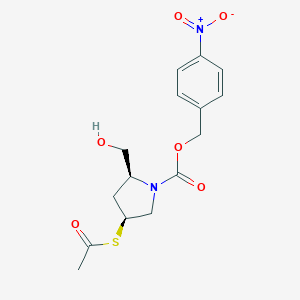

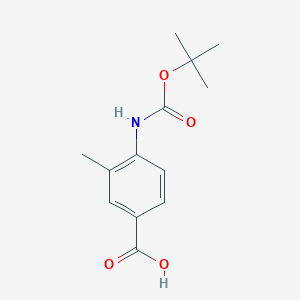

Feasible Synthetic Routes

Q & A

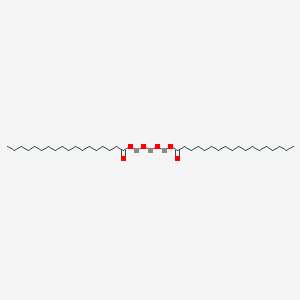

A: N-benzyl-N-methylglycine derivatives, particularly those with varying alkyl chain lengths like N-Decyl-N-benzyl-N-methylglycine and N-Dodecyl-N-benzyl-N-methylglycine, act as surfactants. They achieve this by adsorbing at the oil/water interface. This adsorption disrupts the growth of wax crystals in the oil, leading to improved flow properties and a lower pour point. [, ] Essentially, they function as flow improvers and pour point depressants by modifying the interfacial properties and preventing the formation of large, interconnected wax crystal structures.

A: The length of the hydrocarbon chain in N-benzyl-N-methylglycine derivatives directly correlates with their effectiveness as pour point depressants. Studies have shown that longer chains enhance their ability to depress the pour point of oils. [] This is likely due to the increased hydrophobic interactions between the longer chains and the wax molecules, leading to more effective adsorption and disruption of crystal growth.

A: Yes, research suggests that N-benzyl-N-methylglycine derivatives also possess antioxidant and anti-wear properties. [] Their ability to form micelles allows them to trap free radicals, thus inhibiting oil oxidation. Moreover, they demonstrate the ability to chemisorb onto surfaces like silicon carbide, forming protective films that reduce wear.

A: In the alkylation of toluene with methanol over modified ZSM-5 zeolites, N-Octyl-N-benzyl-N-methylglycine functions as an emulsifier. Its presence has been shown to influence the conversion of toluene and the selectivity towards xylene isomers. [] The specific impact on selectivity depends on the degree of Sr modification of the ZSM-5 zeolite catalyst.

A: N-octyl-N-benzyl-N-methylglycine can act as a collector in the froth flotation process for separating emulsifiable oil. The effectiveness of this process is influenced by surface tension. By adding alcohols such as ethanol, n-propanol, or n-butanol, the surface tension at the air/water interface can be controlled. This control impacts the adsorption behavior of the N-octyl-N-benzyl-N-methylglycine collector, ultimately affecting oil recovery. []

A: Studies investigating the interaction between alkyl glycosides (like n-decyl-beta-maltoside and n-decyl-beta-glucoside) and N-dodecyl-N-benzyl-N-methylglycine reveal interesting insights into their behavior in mixed systems. The research indicates that the maltoside glycosides exhibit weak interactions with N-dodecyl-N-benzyl-N-methylglycine, while glucoside glycosides show somewhat stronger interactions. Interestingly, mixtures of glucoside/maltoside demonstrate even stronger interactions with N-dodecyl-N-benzyl-N-methylglycine, suggesting potential synergistic effects in applications where these surfactants are used together. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)